![molecular formula C5H6BrN3O2 B2644924 2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1798731-93-7](/img/structure/B2644924.png)
2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
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Description
“2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” is a compound with the molecular formula C5H6BrN3O2 and a molecular weight of 220.02 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid”, has been reported in various studies . These compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . This structure allows it to form hydrogen bonds with different targets, improving its pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis
The chemical reactions involving “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” and similar compounds have been studied . For instance, bromo-1,2,4-triazoles, which include this compound, have been found to exist in different tautomeric forms .Future Directions
The future research directions for “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” and similar compounds could include further exploration of their biological activities and potential applications in medicine, particularly in cancer treatment . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .
properties
IUPAC Name |
2-(5-bromo-1,2,4-triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWPZSDVLABIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid |
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